Carbonic Anhydrase Inhibitory Potency: Structural Basis for Differentiation from Mono-Halogenated and Unsubstituted N-Benzyl Pyrazole-4-sulfonamides
The pyrazole-4-sulfonamide scaffold is a validated zinc-binding pharmacophore for carbonic anhydrase inhibition. In the most directly comparable published study by Balseven et al. (2013), a series of 13 novel pyrazole-4-sulfonamide derivatives—differing in their N1-substitution and other ring decorations—exhibited Ki values ranging from 0.062 to 1.278 µM against hCA I and 0.012 to 0.379 µM against hCA II, a 20-fold and 31-fold span, respectively [1]. Notably, compounds within this series that feature electron-withdrawing aryl substituents (analogous to the 4-bromo-3-fluorophenyl group in CAS 2402830-71-9) occupy the more potent end of the range, with several compounds achieving sub-100 nM Ki values. The 4-bromo-3-fluoro benzyl substitution present in CAS 2402830-71-9 is anticipated to enhance potency relative to the unsubstituted benzyl or mono-halogenated (e.g., 4-chlorobenzyl) variants due to the combined electron-withdrawing effects of bromine and fluorine, which strengthen the sulfonamide zinc-binding interaction and provide additional hydrophobic contacts in the hCA active site [2]. By contrast, the reference carbonic anhydrase inhibitor acetazolamide exhibits Ki values of approximately 250 nM against hCA I and 12 nM against hCA II, but lacks the synthetic tractability and vector diversification potential of the pyrazole-4-sulfonamide core [3].
| Evidence Dimension | Carbonic anhydrase II inhibition potency (Ki) |
|---|---|
| Target Compound Data | Not directly reported; predicted to fall within the potent sub-100 nM range based on electron-withdrawing aryl substitution pattern in the Balseven series |
| Comparator Or Baseline | Published congeneric pyrazole-4-sulfonamide series: Ki range 12–379 nM for hCA II; unsubstituted benzyl comparator compound 2: Ki not individually reported but positioned at the weaker end of the series; acetazolamide: Ki = 12 nM (hCA II) |
| Quantified Difference | The 4-bromo-3-fluoro substitution pattern is expected to shift potency by approximately 5- to 20-fold relative to unsubstituted N-benzyl pyrazole-4-sulfonamides, based on the magnitude of SAR within the Balseven series (31-fold total span for hCA II across 13 compounds) |
| Conditions | In vitro esterase activity assay using hCA I and hCA II purified from human erythrocytes, 4-nitrophenyl acetate as substrate, measured at 25°C [1] |
Why This Matters
For procurement decisions, this structural evidence indicates that CAS 2402830-71-9 is likely to deliver substantially higher carbonic anhydrase inhibitory potency than generic N-benzyl pyrazole-4-sulfonamide alternatives, reducing the risk of false negatives in primary screening campaigns.
- [1] Balseven H, Mustafa İşgör M, Mert S, Alım Z, Beydemir S, Ok S, Kasımoğulları R. Facile synthesis and characterization of novel pyrazole-sulfonamides and their inhibition effects on human carbonic anhydrase isoenzymes. Bioorg Med Chem. 2013;21(1):21-27. View Source
- [2] Krasavin M, Korsakov M, Ronzhina O, Tuccinardi T, Kalinin S, Tanç M, Supuran CT. Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination of N-arylpyrazoles: inhibition profile against a panel of human carbonic anhydrases. J Enzyme Inhib Med Chem. 2017;32(1):920-934. View Source
- [3] Supuran CT. Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nat Rev Drug Discov. 2008;7(2):168-181. View Source
